クロシンIII

概要

説明

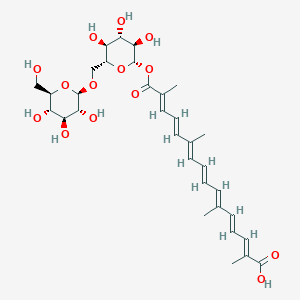

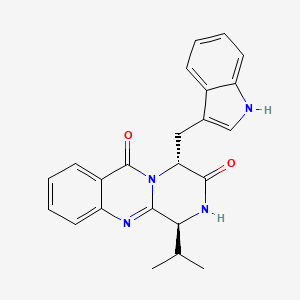

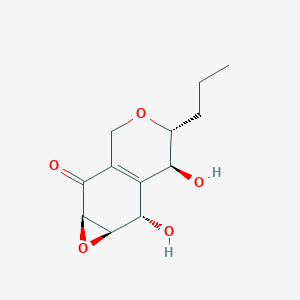

クロシン3は、主にサフランの花(クロッカス・サチバス)の柱頭とクチナシの実に含まれる水溶性カロテノイド色素です。クロセチン(ジカルボン酸)の糖化誘導体の1つです。クロシン3は、鮮やかな赤色で知られており、食品や化粧品用の天然染料として使用されています。 また、抗酸化、抗炎症、神経保護効果など、さまざまな薬理作用を示します .

科学的研究の応用

Crocin 3 has a wide range of scientific research applications:

Chemistry: Used as a natural dye and a model compound for studying glycosylation reactions.

Biology: Investigated for its role in cellular processes and its effects on cell signaling pathways.

Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has shown promise in the treatment of neurodegenerative diseases, depression, and cardiovascular disorders.

Industry: Utilized in the food and cosmetics industries as a natural colorant and additive .

作用機序

クロシン3は、さまざまな分子標的および経路を介してその効果を発揮します。

抗酸化活性: 電子を供与することにより、フリーラジカルを捕捉し、酸化ストレスを軽減します。

抗炎症効果: プロ炎症性サイトカインおよび酵素の産生を阻害します。

神経保護機構: 神経伝達物質のレベルを調節し、アポトーシスを阻害し、哺乳類のラパマイシン標的(mTOR)シグナル伝達経路などの細胞生存経路を促進することにより、神経細胞を損傷から保護します

生化学分析

Biochemical Properties

Beta-D-gentiobiosyl crocetin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosyltransferases, which are responsible for the glycosylation process. This compound is also involved in the synthesis of crocins, where it acts as a precursor . The interactions between beta-D-gentiobiosyl crocetin and these biomolecules are essential for the formation of crocin derivatives, which have been studied for their antioxidant properties.

Cellular Effects

Beta-D-gentiobiosyl crocetin influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate gene expression related to antioxidant defense mechanisms, thereby enhancing cellular protection against oxidative damage . Additionally, beta-D-gentiobiosyl crocetin impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of beta-D-gentiobiosyl crocetin involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, depending on the context of the biochemical reaction. For instance, beta-D-gentiobiosyl crocetin has been shown to inhibit certain enzymes involved in pro-oxidant pathways, thereby reducing oxidative stress . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-D-gentiobiosyl crocetin have been studied over time. This compound exhibits stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have shown that beta-D-gentiobiosyl crocetin can maintain its antioxidant properties over extended periods, providing sustained cellular protection in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of beta-D-gentiobiosyl crocetin vary with different dosages in animal models. At lower doses, this compound has been observed to enhance antioxidant defenses without causing adverse effects . At higher doses, beta-D-gentiobiosyl crocetin may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Beta-D-gentiobiosyl crocetin is involved in several metabolic pathways, particularly those related to glycosylation and antioxidant defense. It interacts with enzymes such as glycosyltransferases and oxidoreductases, influencing metabolic flux and metabolite levels . The presence of beta-D-gentiobiosyl crocetin can enhance the synthesis of crocin derivatives, which are known for their health-promoting properties.

Transport and Distribution

Within cells and tissues, beta-D-gentiobiosyl crocetin is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The distribution of beta-D-gentiobiosyl crocetin is crucial for its activity, as it needs to reach specific cellular compartments to function effectively.

Subcellular Localization

Beta-D-gentiobiosyl crocetin exhibits distinct subcellular localization patterns, which are essential for its activity. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows beta-D-gentiobiosyl crocetin to interact with its target biomolecules and exert its effects on cellular processes.

準備方法

合成経路と反応条件

クロシン3の合成には、クロセチンの糖化が関与します。このプロセスは通常、サフランまたはクチナシなどの天然源からクロセチンを抽出することから始まります。クロセチンは、次に、制御された条件下で特定の糖供与体を使用して糖化反応を受けます。 反応条件には、多くの場合、糖化プロセスを促進するために触媒と溶媒の使用が含まれます .

工業的生産方法

クロシン3の工業的生産は、遺伝子組み換え微生物の使用など、バイオテクノロジー的方法によって達成できます。たとえば、クロシン生合成に関与する遺伝子を、大腸菌やサッカロミセス・セレビシエなどの微生物に導入することができます。 これらの微生物は、その後、発酵プロセスによって大量にクロシン3を生成することができます .

化学反応解析

反応の種類

クロシン3は、次のようなさまざまな化学反応を受けます。

酸化: クロシン3は、酸化されてクロセチンやその他の酸化生成物を生成することができます。

還元: 還元反応は、クロシン3を前駆体に戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主要な生成物

これらの反応から生成される主な生成物には、クロセチン、さまざまなグリコシド、その他の酸化または還元誘導体が含まれます .

科学研究の応用

クロシン3は、幅広い科学研究の応用があります。

化学: 天然染料および糖化反応を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスにおける役割とその細胞シグナル伝達経路への影響について調査されています。

医学: 抗酸化、抗炎症、神経保護特性など、潜在的な治療効果について研究されています。神経変性疾患、うつ病、心血管疾患の治療に有望であることが示されています。

化学反応の分析

Types of Reactions

Crocin 3 undergoes various chemical reactions, including:

Oxidation: Crocin 3 can be oxidized to form crocetin and other oxidation products.

Reduction: Reduction reactions can convert crocin 3 back to its precursor forms.

Hydrolysis: Hydrolysis of crocin 3 results in the cleavage of glycosidic bonds, producing crocetin and sugar molecules

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Hydrolysis: Acidic or enzymatic hydrolysis conditions are typically employed

Major Products

The major products formed from these reactions include crocetin, various glycosides, and other oxidation or reduction derivatives .

類似化合物との比較

クロシン3は、クロシン1、クロシン2、クロシン4、クロシン5を含むクロシンファミリーの一部です。これらの化合物は類似の構造を共有していますが、クロセチン骨格に結合した糖基の数と種類が異なります。他のクロシンと比較して、クロシン3は、その溶解性、安定性、生物活性に影響を与える可能性のある独自の糖化パターンを持っています。 このユニークさは、クロシン3を医学や産業における特定の用途に特に価値のあるものにします .

類似化合物のリスト

- クロシン1

- クロシン2

- クロシン4

- クロシン5

特性

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O14/c1-17(11-7-13-19(3)29(40)41)9-5-6-10-18(2)12-8-14-20(4)30(42)46-32-28(39)26(37)24(35)22(45-32)16-43-31-27(38)25(36)23(34)21(15-33)44-31/h5-14,21-28,31-39H,15-16H2,1-4H3,(H,40,41)/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+/t21-,22-,23-,24-,25+,26+,27-,28-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLCGFNYWDRHL-YJOFKXFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318732 | |

| Record name | Crocin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-85-1 | |

| Record name | Crocin 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the color of Gardenia jasminoides fruits relate to their Crocin I content, and what implications does this have for quality assessment?

A2: Studies have shown a positive correlation between the redness of Gardenia jasminoides fruits, specifically the a value in the color space, and the content of Crocin I. [] This correlation suggests that a more intense red color in the fruits indicates a higher concentration of Crocin I, implying better quality Gardenia jasminoides*. This observation provides a basis for using color as a visual indicator for assessing the quality of these fruits. []

Q2: Can you explain the role of glycosylation in the biosynthesis of crocins and name specific enzymes involved in this process?

A3: Glycosylation, the process of attaching sugar molecules to another molecule, is a crucial step in the biosynthesis of crocins. [] In Gardenia jasminoides, specific enzymes called UDP-glycosyltransferases (UGTs) catalyze this reaction. Two such enzymes, GjUGT94E13 and GjUGT74F8, have been identified as key players in attaching glucose molecules to crocetin, the precursor molecule, to form different crocins, including Crocin III. []

Q3: What is the significance of optimizing the catalytic reaction conditions for crocin biosynthesis in engineered E. coli?

A4: Optimizing the reaction conditions is crucial for enhancing the efficiency of crocin production in engineered E. coli. Researchers have identified that a specific medium consisting of 50 mM NaH2PO4-Na2HPO4 buffer (pH 8.0) and 5% glucose facilitates the most efficient glycosylation of crocetin by the UGT enzymes. [] This optimized environment leads to a higher conversion rate of crocetin to crocins, including Crocin III, significantly improving the yield of these valuable compounds. []

Q4: How does Crocin, a broader class to which Crocin III belongs, potentially counteract the adverse effects of atrazine on male reproductive health in mice?

A5: Studies on mice exposed to atrazine, a widely used herbicide, have shown that Crocin administration can mitigate the negative impact of atrazine on sperm parameters and testicular tissue. [] Specifically, Crocin has been observed to improve sperm count, reduce sperm abnormalities, and decrease the number of apoptotic spermatogenic cells in atrazine-exposed mice. [] While this research highlights the potential protective effects of Crocin, further investigation is needed to understand the specific mechanisms of action underlying these observations, particularly in the context of Crocin III.

Q5: Beyond its potential medicinal properties, what other applications do crocins like Crocin III have in various industries?

A6: Crocins, including Crocin III, are not only valued for their potential medicinal benefits but also find applications as natural coloring agents and spices. [] Their vibrant color makes them suitable for use as food dyes, while their unique flavor profile adds complexity to culinary creations. This versatility highlights the diverse potential of crocins across different sectors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Hexyl-2-oxo-imidazolidin-1-yl)-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide](/img/structure/B1250077.png)

![[4-(2-Isoxazoline-3-yloxy)-2-butynyl]trimethylaminium](/img/structure/B1250078.png)

![(2,6-Dimethylpiperidin-1-yl)-[3-[[4-(2-propan-2-yloxyphenyl)piperidin-1-yl]methyl]phenyl]methanone](/img/structure/B1250089.png)